

Application Notes and Protocols for AMAS:

Command-Line Sequence Statistics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMAS

Cat. No.: B013638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to using the command-line tool **AMAS** (Alignment Manipulation And Summary) for calculating summary statistics from multiple sequence alignments. **AMAS** is a computationally efficient tool ideal for handling the large datasets common in phylogenomics and other bioinformatics applications.^{[1][2]} This protocol will focus on the summary functionality of **AMAS**.

Introduction to AMAS

AMAS is a versatile, stand-alone command-line utility built with Python 3 for the manipulation and statistical analysis of nucleotide and amino acid sequence alignments.^{[1][2]} It is designed to be fast and efficient, capable of parallel processing to handle large-scale phylogenomic datasets.^{[1][2]} Key features of **AMAS** include alignment concatenation, format conversion, splitting alignments, removing sequences, and generating summary statistics.^{[1][2][3]} This document specifically details the protocol for obtaining summary statistics.

Experimental Protocol: Generating Alignment Summary Statistics

This protocol outlines the steps to calculate comprehensive statistics for one or more sequence alignments using the summary command in **AMAS**.

Prerequisites:

- Python 3 installed.[4]
- **AMAS** software downloaded from the official GitHub repository: --INVALID-LINK--.[1][2][3][5][6]

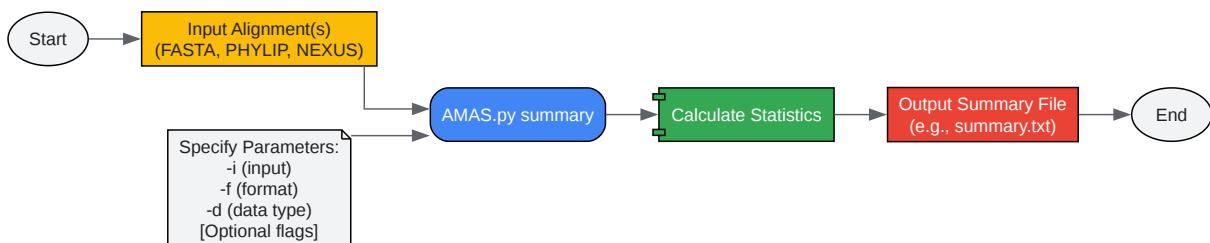
Methodology:

- Prepare Your Alignments: Ensure your sequence alignments are in a supported format: FASTA, PHYLIP (sequential or interleaved), or NEXUS (sequential or interleaved).[1][2]
- Open the Command-Line Interface: Navigate to the directory containing your alignment files using your system's terminal or command prompt.
- Execute the **AMAS** summary Command: The fundamental command structure for generating statistics is as follows:
 - -i or --in-files: Specify the input alignment file(s). You can list multiple files or use wildcards (e.g., *.fas for all FASTA files).[5][7]
 - -f or --in-format: Define the format of the input alignment(s). Supported formats include fasta, phylip, nexus, phylip-int, and nexus-int.[5]
 - -d or --data-type: Specify the type of sequence data, either dna for nucleotides or aa for amino acids.[5][7]
- Optional Flags for Enhanced Analysis:
 - -o or --summary-out: To specify a custom name for the output summary file. By default, the output is saved to summary.txt.[5]
 - -c or --cores: To utilize multiple processor cores for parallel processing, which can significantly speed up the analysis of numerous files.[5]
 - -s or --by-taxon: To generate an additional output file for each input alignment containing statistics calculated on a per-sequence (taxon) basis.[5]
 - -e or --check-align: To perform a check that the input sequences are aligned. By default, this check is off for computational efficiency.[5]

Example Command:

To calculate summary statistics for all PHYLIP files in the current directory, which contain DNA sequences, and to utilize 8 processor cores, the command would be:

Data Presentation: Summary Statistics


AMAS calculates a range of valuable statistics for sequence alignments.[1][3][7] These quantitative data points are summarized in the output file and are detailed in the table below.

Statistic	Description	Data Type Applicability
Number of Taxa	The total number of sequences in the alignment.	DNA and Amino Acid
Alignment Length	The total number of columns (sites) in the alignment.	DNA and Amino Acid
Total Matrix Cells	The total number of cells in the alignment matrix (Number of Taxa \times Alignment Length).	DNA and Amino Acid
Missing Data (%)	The percentage of undetermined characters and gaps in the alignment. For DNA, this includes 'X', 'N', 'O', '‐', '?'. For amino acids, it includes 'X', '!', '*', '‐', '?'. ^[7]	DNA and Amino Acid
GC Content (%)	The percentage of Guanine (G) and Cytosine (C) bases.	DNA only
AT Content (%)	The percentage of Adenine (A) and Thymine (T) bases.	DNA only
Variable Sites	The total number of sites in the alignment that are not constant.	DNA and Amino Acid
Proportion of Variable Sites	The number of variable sites divided by the alignment length.	DNA and Amino Acid
Parsimony Informative Sites	The number of sites where there are at least two different character states, each present in at least two sequences.	DNA and Amino Acid
Proportion of Parsimony Informative Sites	The number of parsimony-informative sites divided by the alignment length.	DNA and Amino Acid

Character Counts	The total count for each character present in the respective alphabet (e.g., counts of A, C, G, T for DNA).	DNA and Amino Acid
------------------	---	--------------------

Logical Workflow for AMAS Summary Statistics

The following diagram illustrates the logical workflow for generating sequence statistics using the **AMAS** summary command.

[Click to download full resolution via product page](#)

Caption: Workflow for generating summary statistics with **AMAS**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. AMAS to Concatenate Sequences [protocols.io]
- 5. GitHub - marekborowiec/AMAS: Calculate summary statistics and manipulate multiple sequence alignments [github.com]
- 6. bio.tools - Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 7. peerj.com [peerj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AMAS: Command-Line Sequence Statistics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013638#amas-command-line-tutorial-for-sequence-statistics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com